
(R)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminoethyl group attached to a phenyl ring and a methanone group bonded to an o-tolyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride typically involves a multi-step process. One common method starts with the preparation of the intermediate ®-(3-(1-aminoethyl)phenyl)methanone, which is then reacted with o-tolyl chloride in the presence of a base to form the final product. The reaction conditions often include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or ethanol.
Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and high yield. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
®-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of halogens or nitrating agents.
Major Products
Oxidation: Formation of N-oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
®-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride: The enantiomer of the compound, with different stereochemistry.
®-(3-(1-aminoethyl)phenyl)(p-tolyl)methanonehydrochloride: A similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
®-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and usability in various applications.
This detailed article provides a comprehensive overview of ®-(3-(1-aminoethyl)phenyl)(o-tolyl)methanonehydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C16H17NO |
|---|---|
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
[3-[(1R)-1-aminoethyl]phenyl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C16H17NO/c1-11-6-3-4-9-15(11)16(18)14-8-5-7-13(10-14)12(2)17/h3-10,12H,17H2,1-2H3/t12-/m1/s1 |
Clé InChI |
HDMCAWARIYFJTI-GFCCVEGCSA-N |
SMILES isomérique |
CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)[C@@H](C)N |
SMILES canonique |
CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


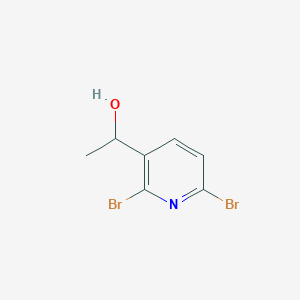
![7-Methyl-5H-oxazolo[3,2-c]pyrimidin-5-imine](/img/structure/B13123567.png)
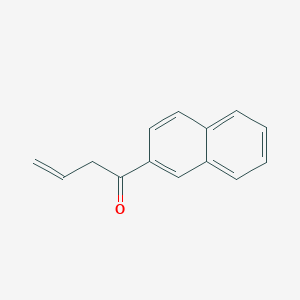
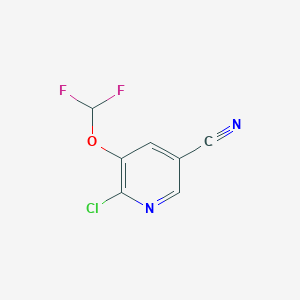
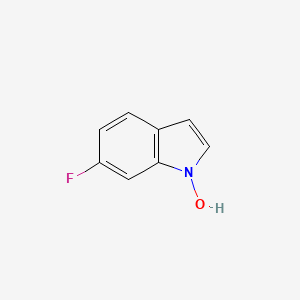
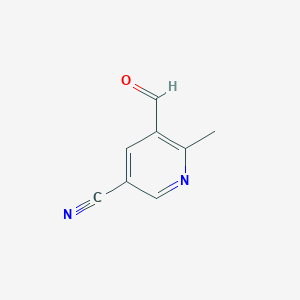
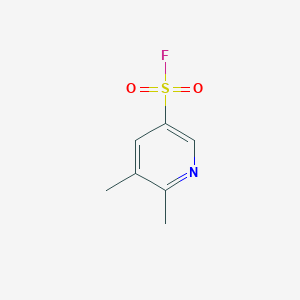
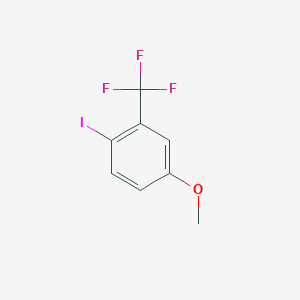
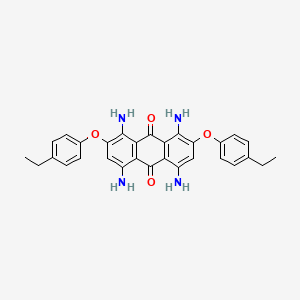


![8-(2,5-Dimethylbenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13123642.png)


